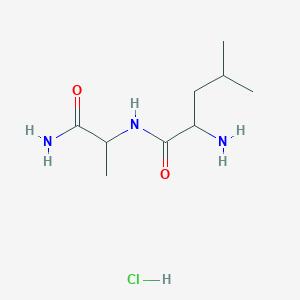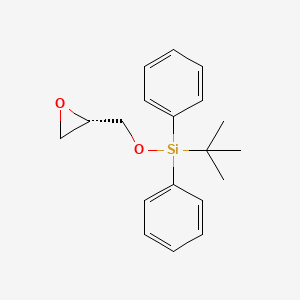
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane is a chiral organosilicon compound that features an oxirane (epoxide) ring, a tert-butyl group, and two phenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane typically involves the reaction of (S)-glycidol with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the oxirane ring. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification of the compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom or the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of diols or epoxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted silanes or alcohols.
Scientific Research Applications
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane has several applications in scientific research:
Organic Synthesis: Used as a chiral building block for the synthesis of complex molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Polymer Chemistry: Utilized in the synthesis of polymers with specific functionalities.
Mechanism of Action
The mechanism of action of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane involves the reactivity of the oxirane ring and the silicon atom The oxirane ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions
Comparison with Similar Compounds
Similar Compounds
- tert-butyl(oxiran-2-ylmethoxy)dimethylsilane
- tert-butyl(oxiran-2-ylmethoxy)diphenylsilane
- tert-butyl(oxiran-2-ylmethoxy)triethylsilane
Uniqueness
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane is unique due to its chiral nature and the presence of both the oxirane ring and the bulky tert-butyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a precursor for the development of chiral materials and bioactive compounds.
Properties
Molecular Formula |
C19H24O2Si |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
tert-butyl-[[(2S)-oxiran-2-yl]methoxy]-diphenylsilane |
InChI |
InChI=1S/C19H24O2Si/c1-19(2,3)22(21-15-16-14-20-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3/t16-/m0/s1 |
InChI Key |
OFXJIOVCMVBKRJ-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CO3 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)
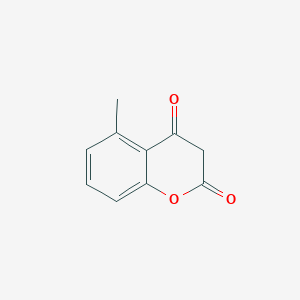
![ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13900545.png)
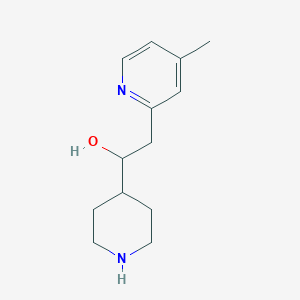
![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)

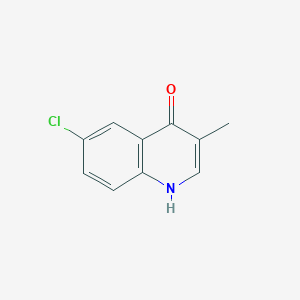

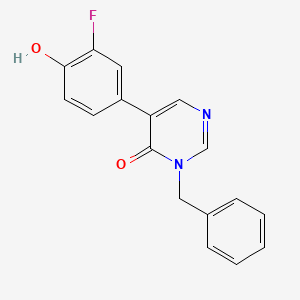
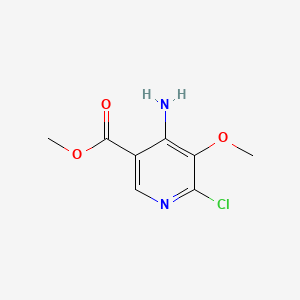
![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
![(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)
![tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13900604.png)
